1,2-DLPC
Description
Properties
IUPAC Name |
2,3-di(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFVSSZAOYLHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939637 | |
| Record name | 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18656-40-1, 18285-71-7 | |
| Record name | Dilauroylphosphatidylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18656-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dilauroylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018285717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-(7-Lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018656401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Drug Delivery Systems
DLPC has been investigated for its role in enhancing drug delivery through lipid-based formulations. It is often used to create liposomes or nanoparticles that encapsulate therapeutic agents, improving their stability and bioavailability.
- Phytopharmaceuticals : Research indicates that DLPC can be used in the development of phosphatidylcholine-fortified nano-phytopharmaceuticals, which enhance the therapeutic efficacy of plant-derived compounds by improving their solubility and stability. The encapsulation process allows for controlled release and targeted delivery, which is critical for maximizing therapeutic effects while minimizing side effects .
- Antidiabetic Properties : DLPC has shown promise in treating diabetes by increasing insulin sensitivity and reducing fat accumulation in the liver. Studies have demonstrated that DLPC activates the liver receptor homolog-1 (LRH-1), a nuclear receptor involved in regulating metabolic pathways, thereby enhancing glucose homeostasis and decreasing hepatic triglycerides .
Metabolic Regulation
DLPC plays a significant role in metabolic regulation, particularly concerning liver function and lipid metabolism.
- Fatty Liver Disease : Research has shown that supplementation with DLPC can attenuate the development of non-alcoholic fatty liver disease by inducing bile acid biosynthetic enzymes and improving glucose metabolism. This mechanism is linked to the activation of LRH-1, which regulates bile acid synthesis and lipid metabolism .
- Cholesterol Regulation : By modulating the activity of nuclear hormone receptors, DLPC influences cholesterol biosynthesis and metabolism. Its unique structure allows it to act as a ligand for specific receptors, thereby regulating gene expression related to lipid metabolism .
Biophysical Studies
DLPC serves as an important model compound in biophysical studies due to its well-defined properties.
- Giant Unilamellar Vesicles (GUVs) : DLPC is frequently used to create GUVs for studying membrane dynamics and interactions under various conditions, including electric fields. Research using optical fluorescence microscopy has shown how DLPC membranes respond to external stimuli without undergoing disruption or fusion, making it an ideal candidate for studying membrane behavior .
- Phase Behavior Studies : The phase behavior of DLPC mixed with cholesterol has been studied extensively using x-ray diffraction techniques. These studies reveal insights into the structural organization of lipid membranes, which is crucial for understanding membrane fluidity and stability under physiological conditions .
Summary Table of Applications
Case Studies
- Antidiabetic Mechanism : A study published in Nature Structural & Molecular Biology detailed how DLPC interacts with LRH-1 to enhance insulin sensitivity in diabetic mice. This research provides a molecular framework for developing dietary fats as potential treatments for diabetes .
- Non-Alcoholic Fatty Liver Disease : A recent investigation demonstrated that oral supplementation with phosphatidylcholine (including DLPC) significantly reduced liver inflammation and fat accumulation in mouse models fed high-fat diets. The study highlighted the importance of phosphatidylcholine levels in preventing metabolic dysfunction .
- Giant Vesicle Dynamics : Research on GUVs made from DLPC revealed their response to alternating electric fields, providing insights into membrane behavior under physiological conditions. This work contributes to the understanding of vesicle dynamics relevant to drug delivery systems .
Comparison with Similar Compounds
Phosphatidylcholines (PCs) with varying acyl chain lengths exhibit distinct biophysical and functional properties. Below is a detailed comparison of DLPC with Dimyristoylphosphatidylcholine (DMPC; 14-carbon chains) and Distearoylphosphatidylcholine (DSPC; 18-carbon chains):
Structural and Biophysical Properties
| Property | DLPC (12:0) | DMPC (14:0) | DSPC (18:0) |
|---|---|---|---|
| Acyl Chain Length | 12 carbons | 14 carbons | 18 carbons |
| Phase Transition (Tm) | ~0°C (liquid-crystalline at RT) | ~23°C | ~55°C |
| Membrane Fluidity | High | Moderate | Low (gel phase at RT) |
| Bilayer Thickness | ~30–35 Å (thinner) | ~35–40 Å | ~45–50 Å (thicker) |
Key Findings :
- DLPC’s short chains reduce van der Waals interactions, resulting in high fluidity and rapid molecular motion, as demonstrated by deuterium NMR relaxation studies .
- DSPC’s long chains form rigid, ordered bilayers, making it suitable for stable liposomes in drug delivery .
- DMPC’s intermediate chain length balances fluidity and stability, often used in model membranes mimicking eukaryotic cell membranes .
Key Findings :
- DLPC outperforms DSPC and DMPC in reconstituting membrane proteins like CYP51, where fluidity is critical for enzymatic activity .
Case Studies
- CYP2D6 Metabolism Assays: DLPC (10 µg) was critical in maintaining CYP2D6 isoform activity during 5-MeO-DMT metabolism, likely due to its non-restrictive bilayer .
- Actin Filament Assembly : DLPC-based lipid layers facilitated γ-actin polymerization, leveraging its fluidity to support protein-lipid interactions .
- GM1-Induced LC Ordering : DLPC achieved equilibrium orientation 50× faster than GM1, emphasizing its role in dynamic interfacial systems .
Preparation Methods
Steglich Esterification Method
The Steglich esterification, adapted from 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) synthesis, provides a foundational framework for DLPC production. In this method, sn-glycero-3-phosphocholine (GPC) reacts with lauric acid derivatives under catalyzed conditions:
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Reaction Setup :
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GPC is immobilized on silica gel to enhance dispersion in chloroform.
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Lauric acid (C12:0), dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) are combined in a molar ratio of 1:4.8:4.8:2.5 (GPC:lauric acid:DCC:DMAP).
-
The mixture is stirred at 45°C for 72 hours, facilitating ester bond formation at the sn-1 and sn-2 positions.
-
-
Byproduct Management :
Key Advantages :
Phase-Transfer Catalyzed Synthesis
A patent-pending method for distearoyl phosphatidylcholine offers insights into DLPC synthesis via phase-transfer catalysis:
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Halogenated Intermediate Route :
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Phosphorylation and Choline Coupling :
Comparison with Steglich Method :
| Parameter | Steglich Esterification | Phase-Transfer Catalysis |
|---|---|---|
| Reaction Time | 72 hours | 48–60 hours |
| Yield | 85–90% | 75–80% |
| Purity | >95% | >90% |
| Scalability | High | Moderate |
Advanced Purification Techniques
Sequential Crystallization
Adapted from DMPC purification, DLPC is precipitated using solvent-antisolvent systems:
Column Chromatography
While avoided in industrial-scale DMPC synthesis, silica gel chromatography remains a research-stage option for DLPC:
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Elution with chloroform:methanol:water (65:25:4, v/v/v) resolves DLPC from lysophosphatidylcholine impurities.
Analytical Characterization of DLPC
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
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HPLC-ELSD : Quantifies DLPC purity (>95%) using a C18 column and evaporative light scattering detection.
Industrial-Scale Production Challenges
Cost and Solvent Management
Impurity Control
Innovations in DLPC Preparation
Enzymatic Synthesis
Q & A
Q. What metadata is essential for publishing DLPC synthesis and characterization data?
- Methodological Answer : Report CAS number (e.g., 18194-25-7), purity (HPLC/MS), and storage conditions. For novel derivatives, include ¹H/³¹P NMR peaks, MALDI-TOF spectra, and phase transition temperatures. Reference established protocols for phosphatidylcholine characterization .
Cross-Disciplinary Applications
Q. How can DLPC’s physicochemical properties inform its use as a drug delivery vehicle?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
